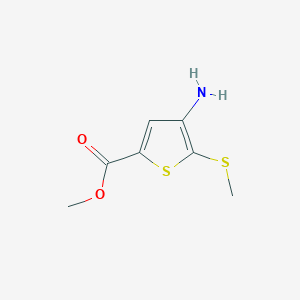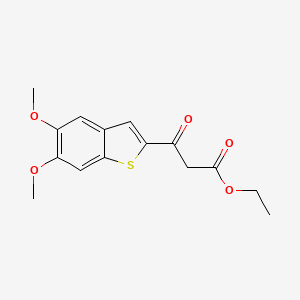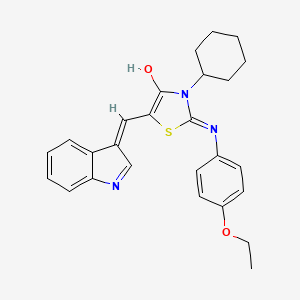![molecular formula C26H34O4 B13824713 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester CAS No. 38444-29-0](/img/structure/B13824713.png)
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester: is an organic compound with the molecular formula C26H34O4. This compound is a derivative of benzoic acid, where the carboxyl group is esterified with a heptylphenyl group and an oxohexyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-heptylphenol with 4-[(1-oxohexyl)oxy]benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized materials.
Biology: In biological research, derivatives of benzoic acid are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to the final products, such as enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is not extensively studied. like other benzoic acid derivatives, it may exert its effects through interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Benzoic acid, 4-[(6-amino-1-oxohexyl)oxy]-, ethyl ester
- Benzoic acid, 4-[(1-oxo-2-propen-1-yl)oxy]-, 1,1′-(2-fluoro-1,4-phenylene) ester
- Benzoic acid, 4-[(4-hexyloxy)benzoyl]oxy]-, 1,1’-[1,1’-binaphthalene]-2,2’-diyl ester
Comparison: Compared to its similar compounds, Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields, including material science and industrial chemistry .
Propiedades
Número CAS |
38444-29-0 |
|---|---|
Fórmula molecular |
C26H34O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(4-heptylphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-8-10-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-9-6-4-2/h13-20H,3-12H2,1-2H3 |
Clave InChI |
ZFRGBMGYFWSSJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


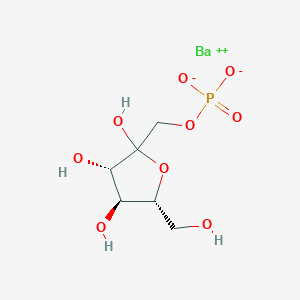
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
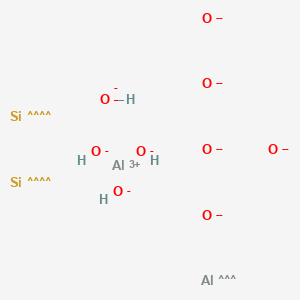
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
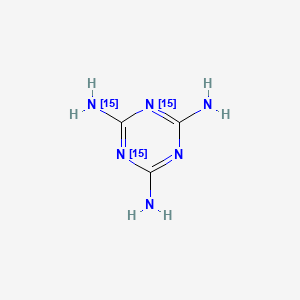



![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
